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Introduction
The CAMA-1 cell line, derived from the pleural effusion of a 51-year-old Caucasian female with

malignant adenocarcinoma of the breast, is a valuable in vitro model for cancer research.[1] As

a luminal-type breast cancer cell line, CAMA-1 cells are estrogen-receptor/progesterone-

receptor (ER/PR)-positive and Her2-negative, making them particularly relevant for studying

hormone-responsive carcinomas.[1] These cells exhibit an epithelial-like, rounded morphology

and grow as adherent, patchy monolayers.[2] Understanding the specific requirements for their

effective subculture is critical for maintaining cell line viability, reproducibility of experiments,

and the integrity of research data.

This document provides a detailed protocol for the effective subculturing of CAMA-1 cells,

including optimal growth conditions, step-by-step procedures for passaging, and a

troubleshooting guide to address common issues encountered during cultivation.

Cell Line Characteristics
CAMA-1 cells are characterized by a relatively long doubling time of approximately 70-73

hours.[3][4] They are responsive to estrogen and sensitive to growth inhibition by tamoxifen.[1]

Genetically, they harbor mutations in PTEN and p53, an amplification of the cyclin D1 gene,

and a mutation in the E-cadherin gene leading to a non-functional protein.[1]
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Quantitative Data Summary
For consistent and reproducible results, adherence to key quantitative parameters during

subculturing is essential. The following table summarizes the critical data for CAMA-1 cell

culture.

Parameter Value Source

Doubling Time ~72.94 hours [4]

Subculture Ratio 1:3 to 1:4

Recommended Seeding

Density

Not explicitly defined;

subculture ratio is

recommended.

Working Volume in T-75 Flask 15-20 mL [5]

Harvesting Confluency 70-90% [3]

Experimental Protocols
Materials and Reagents

CAMA-1 cells (e.g., ATCC HTB-21)

Eagle's Minimum Essential Medium (EMEM) (e.g., ATCC 30-2003)

Fetal Bovine Serum (FBS), heat-inactivated

0.25% (w/v) Trypsin-0.53 mM EDTA solution

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

Complete growth medium: EMEM supplemented with 10% FBS

Cryopreservation medium: Complete growth medium with 5% (v/v) DMSO

Sterile cell culture flasks (e.g., T-75)
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Sterile serological pipettes

Sterile conical tubes (15 mL and 50 mL)

Incubator, 37°C, 5% CO2

Biosafety cabinet

Inverted microscope

Centrifuge

Hemocytometer or automated cell counter

Water bath, 37°C

Protocol for Thawing Cryopreserved CAMA-1 Cells
Warm the complete growth medium to 37°C in a water bath.

Rapidly thaw the cryovial of CAMA-1 cells in a 37°C water bath until a small amount of ice

remains.

Wipe the outside of the vial with 70% ethanol before opening in a biosafety cabinet.

Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

Aspirate the supernatant, being careful not to disturb the cell pellet.

Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

Transfer the cell suspension to a T-75 flask.

Incubate at 37°C in a 5% CO2 humidified incubator.

Change the medium 24 hours after thawing to remove residual cryoprotectant.
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Protocol for Subculturing CAMA-1 Cells
Observation: Visually inspect the CAMA-1 culture under an inverted microscope to assess

confluency. Cells should be passaged when they reach 70-90% confluency.

Aspiration: Aspirate the spent culture medium from the flask.

Washing: Gently wash the cell monolayer with 5-10 mL of sterile PBS (Ca++/Mg++ free) to

remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

Dissociation:

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell

monolayer is covered.

Incubate the flask at 37°C for 5-15 minutes.[6] The incubation time may vary, so monitor

the cells under the microscope. Cells are ready for detachment when they appear

rounded.

To aid detachment, the flask can be gently tapped. Avoid vigorous agitation to prevent cell

clumping.

Neutralization and Collection:

Once cells are detached, add 6-8 mL of pre-warmed complete growth medium to the flask

to inactivate the trypsin.

Gently pipette the cell suspension up and down several times to create a single-cell

suspension and wash any remaining cells from the flask surface.

Centrifugation (Optional but Recommended):

Transfer the cell suspension to a 15 mL conical tube.

Centrifuge at 125 x g for 5-7 minutes to pellet the cells.

Aspirate the supernatant.
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Resuspension and Plating:

Resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth

medium.

Perform a cell count using a hemocytometer or automated cell counter to determine cell

viability and concentration.

Seed new T-75 flasks at a subcultivation ratio of 1:3 to 1:4. For a 1:3 split, add one-third of

the cell suspension to a new flask containing 15-20 mL of complete growth medium.

Incubation: Place the newly seeded flasks in a 37°C, 5% CO2 humidified incubator.

Medium Renewal: Change the culture medium 2 to 3 times per week.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAMA-1 Subculture Workflow

Observe 70-90% Confluency

Aspirate Medium

Wash with PBS

Add Trypsin-EDTA

Incubate at 37°C

Neutralize with Medium

Collect Cell Suspension

Centrifuge (Optional)

Resuspend in Fresh Medium

Plate at 1:3 to 1:4 Ratio

Incubate New Flasks
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CAMA-1 Culture Troubleshooting

Issue: Slow Growth Issue: Cell Clumping Issue: Poor Detachment

Slow Cell Growth

Cause: Low Seeding Density Cause: Medium Depletion/Quality Cause: High Passage Number

Solution: Increase seeding density or use a smaller flask. Solution: Ensure fresh, correctly supplemented medium. Change every 2-3 days. Solution: Thaw a new, low-passage vial of cells.

Cells Clumping After Trypsinization

Cause: Over-trypsinization releasing DNA Cause: Vigorous Pipetting

Solution: Reduce trypsin incubation time. Handle cells gently. Solution: Pipette gently to create a single-cell suspension.

Difficulty Detaching Cells

Cause: Residual Serum Cause: Over-confluency

Solution: Ensure thorough PBS wash before adding trypsin. Solution: Subculture at 70-90% confluency.
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[https://www.benchchem.com/product/b15566355#how-to-subculture-cama-1-cells-
effectively]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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